

# Spectroscopic and Biological Insights into Isoscutellarein: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Isoscutellarein*

Cat. No.: *B191613*

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This technical guide provides an in-depth analysis of the spectroscopic data of **Isoscutellarein**, a flavone found in various medicinal plants. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and insights into its biological activity.

## Spectroscopic Data of Isoscutellarein

**Isoscutellarein** (4',5,7,8-tetrahydroxyflavone) is a flavonoid with the chemical formula  $C_{15}H_{10}O_6$  and a molecular weight of approximately 286.24 g/mol. [1] Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

$^1H$  NMR Data:

The proton NMR spectrum of **Isoscutellarein** exhibits characteristic signals corresponding to its flavonoid structure. The following table summarizes the reported  $^1H$  NMR chemical shifts.

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.83	s	
H-6	6.29	s	
H-2', H-6'	8.07	d	8.66
H-3', H-5'	6.93	d	8.66
5-OH	12.82	s (br)	
7-OH	5.44	s (br)	
4'-OH	10.34	s (br)	

#### <sup>13</sup>C NMR Data:

The carbon NMR spectrum provides information on each carbon atom in the molecule. The assigned chemical shifts for **Isoscutellarein** are presented below.

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	163.6
C-3	102.7
C-4	181.6
C-4a	103.6
C-5	161.3
C-6	98.7
C-7	164.0
C-8	93.8
C-8a	157.2
C-1'	121.1
C-2', C-6'	128.4
C-3', C-5'	115.8
C-4'	161.1

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **Isoscutellarein**, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement.

Ion	m/z (experimental)	m/z (calculated)
[M+H] <sup>+</sup>	463.0866	463.0871

## Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

## NMR Spectroscopy Protocol

**Sample Preparation:** A standard protocol for the NMR analysis of flavonoids involves dissolving approximately 1-5 mg of the purified **Isoscutellarein** sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

**Instrumentation and Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer, for instance, a Bruker Avance spectrometer operating at a proton frequency of 400 or 600 MHz. For  $^1\text{H}$  NMR, a standard pulse sequence is used. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is employed to simplify the spectrum by removing C-H coupling. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental for the unambiguous assignment of all proton and carbon signals.

## Mass Spectrometry Protocol

**Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS):** LC-HRMS is a powerful technique for the analysis of complex mixtures and the accurate mass determination of individual components.

**Chromatographic Separation:** A typical method involves using a C18 reversed-phase column with a gradient elution system. The mobile phase often consists of two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid). The gradient program is optimized to achieve good separation of the analyte from other components in the sample.

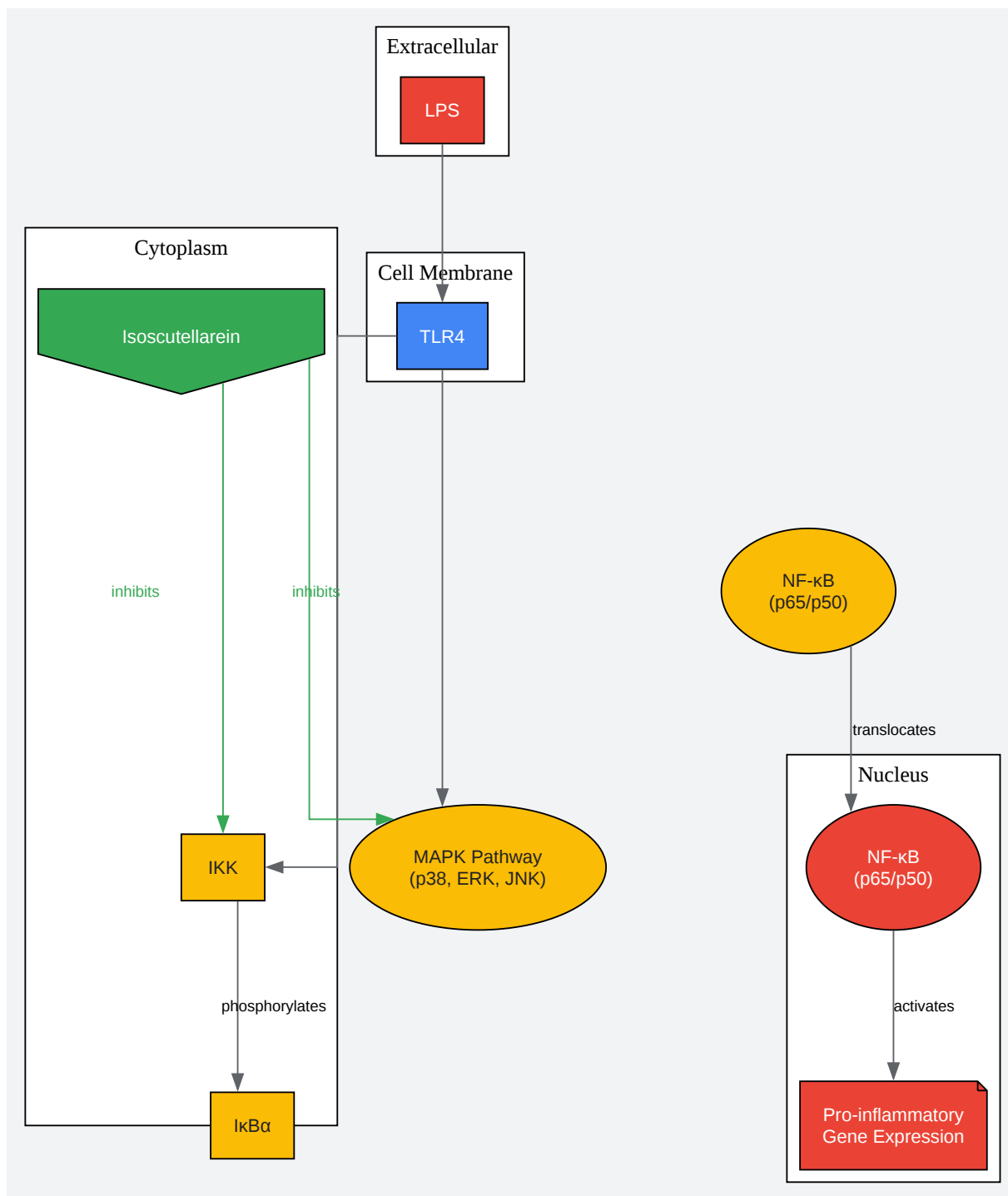
**Mass Spectrometric Detection:** A high-resolution mass spectrometer, such as a Q Exactive Focus mass spectrometer, equipped with a heated electrospray ionization (H-ESI) source is commonly used. The analysis is typically performed in both positive and negative ion modes to obtain comprehensive information. The instrument is calibrated to ensure high mass accuracy. Data is acquired in full scan mode over a relevant  $m/z$  range.

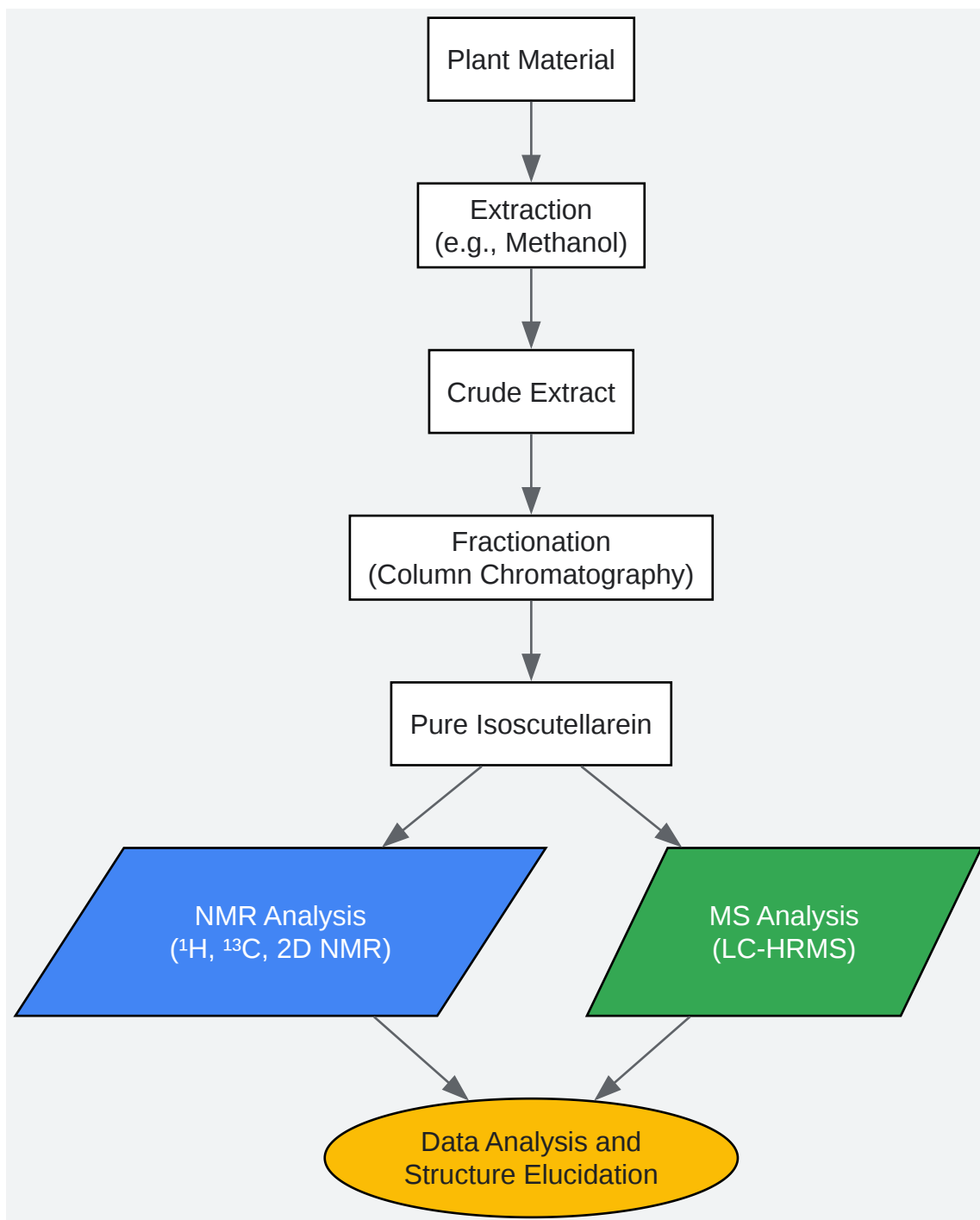
## Biological Activity and Signaling Pathways

**Isoscutellarein** has been shown to possess anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways.

## Inhibition of NF- $\kappa$ B and MAPK Signaling Pathways

Studies have demonstrated that **Isoscutellarein** can inhibit the activation of Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate these pathways, leading to the production of pro-inflammatory mediators. **Isoscutellarein** can suppress the phosphorylation of key proteins in the MAPK cascade and inhibit the nuclear translocation of NF- $\kappa$ B, thereby downregulating the expression of inflammatory genes.





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## References

- 1. <sup>1</sup>H-NMR Metabolic Profiling, Antioxidant Activity, and Docking Study of Common Medicinal Plant-Derived Honey - PMC [pmc.ncbi.nlm.nih.gov]
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